molecular formula C17H17ClN2O2 B5668591 4-chloro-N'-(4-propylbenzoyl)benzohydrazide CAS No. 5307-74-4

4-chloro-N'-(4-propylbenzoyl)benzohydrazide

Cat. No.: B5668591
CAS No.: 5307-74-4
M. Wt: 316.8 g/mol
InChI Key: OMQUCSOKBPQOOW-UHFFFAOYSA-N
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Description

4-chloro-N’-(4-propylbenzoyl)benzohydrazide is a chemical compound belonging to the class of hydrazides and hydrazones. These compounds are known for their significant roles in various fields, including medicinal chemistry and coordination chemistry. The structure of 4-chloro-N’-(4-propylbenzoyl)benzohydrazide consists of a benzohydrazide core with a 4-chloro substituent and a 4-propylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-propylbenzoyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-propylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

Industrial production methods for 4-chloro-N’-(4-propylbenzoyl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-propylbenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazide oxides, while reduction can produce amines.

Scientific Research Applications

4-chloro-N’-(4-propylbenzoyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-propylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide
  • 4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
  • 4-chlorobenzhydrazide

Uniqueness

4-chloro-N’-(4-propylbenzoyl)benzohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-propylbenzoyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-4-propylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-3-12-4-6-13(7-5-12)16(21)19-20-17(22)14-8-10-15(18)11-9-14/h4-11H,2-3H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQUCSOKBPQOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967577
Record name 4-Chloro-N-[hydroxy(4-propylphenyl)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5307-74-4
Record name 4-Chloro-N-[hydroxy(4-propylphenyl)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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